molecular formula C22H26N2O6S B11476388 3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide

3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide

Cat. No.: B11476388
M. Wt: 446.5 g/mol
InChI Key: MSQYWWLYYOUNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the morpholine ring and the sulfonyl group. The final step involves the formation of the propanamide linkage. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining high purity standards. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H26N2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]propanamide

InChI

InChI=1S/C22H26N2O6S/c25-22(8-4-18-3-7-20-21(15-18)30-16-29-20)23-10-9-17-1-5-19(6-2-17)31(26,27)24-11-13-28-14-12-24/h1-3,5-7,15H,4,8-14,16H2,(H,23,25)

InChI Key

MSQYWWLYYOUNTM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)CCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.